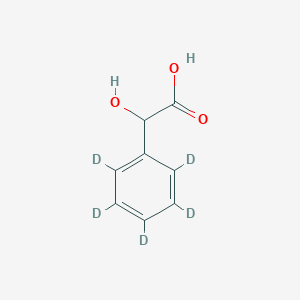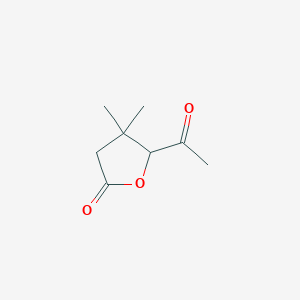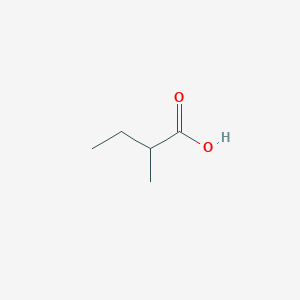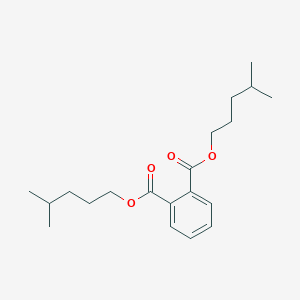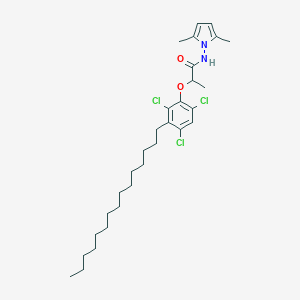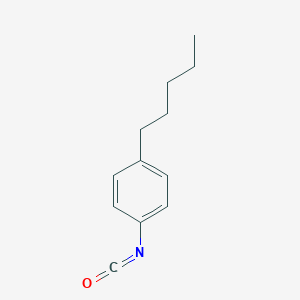
4-Pentylphenyl isocyanate
Übersicht
Beschreibung
4-Pentylphenyl isocyanate is a chemical compound with the linear formula CH3(CH2)4C6H4NCO . It has a molecular weight of 189.25 . It is typically used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-Pentylphenyl isocyanate is represented by the formula CH3(CH2)4C6H4NCO . This structure includes a pentyl group (CH3(CH2)4), a phenyl group (C6H4), and an isocyanate group (NCO).Chemical Reactions Analysis
Isocyanates, including 4-Pentylphenyl isocyanate, are known for their reactivity. They can undergo a variety of reactions, including reactions with water and hydrogen-acidic compounds . The exact reactions that 4-Pentylphenyl isocyanate undergoes would depend on the specific conditions and reactants present.Physical And Chemical Properties Analysis
4-Pentylphenyl isocyanate has a boiling point of 204-205 °C (lit.) and a density of 0.987 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.5130 (lit.) .Wissenschaftliche Forschungsanwendungen
Biomonitoring and Health Safety:
- Measurement of albumin adducts after exposure to diisocyanates like 4,4'-methylenediphenyl diisocyanate (MDI) can help monitor workers exposed to these chemicals, aiding in the diagnosis of lung sensitization and asthma (Sabbioni et al., 2016).
- Isocyanate-specific hemoglobin adducts in rats exposed to MDI, which are markers for exposure and dose size, have implications for monitoring human exposure (Sabbioni et al., 2000).
- Determination of new biomarkers in subjects exposed to diisocyanates like MDI may help identify individuals at risk for developing respiratory diseases (Sabbioni et al., 2010).
Chemical Synthesis and Material Sciences:
- Ni0-induced and catalytic synthesis of adipic acid derivatives from ethene and phenyl isocyanate allows for a two-step synthesis of these derivatives, which has implications in material science and production (Hoberg & Bärhausen, 1991).
- Dielectric investigations of 4-n-pentylphenyl-4-n-heptyloxythiobenzoate (7S5) link to reorientational movements of molecules, important for understanding material properties in the microwave frequency range (Chruσciel et al., 1981).
- The study of the crystal structure of 4-pentylphenyl-4′-pentoxythiobenzoate (5S5) reveals detailed insights into the molecular arrangement, which is crucial for understanding the material properties (Chruściel et al., 1995).
Occupational Safety and Environmental Concerns:
- Isocyanates used in polyurethane production are potentially mutagenic and carcinogenic, representing a serious health hazard due to their widespread use in the work environment. This underscores the need for careful monitoring and control measures (Andersen et al., 1980).
- Determination of complex mixtures of airborne isocyanates and amines, part of the thermal decomposition products of polyurethane, is important for environmental safety and workers' health (Tinnerberg et al., 1997).
Safety And Hazards
4-Pentylphenyl isocyanate is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is fatal if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation .
Eigenschaften
IUPAC Name |
1-isocyanato-4-pentylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-3-4-5-11-6-8-12(9-7-11)13-10-14/h6-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOKMYGXLFAPHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00412361 | |
| Record name | 4-Pentylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00412361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pentylphenyl isocyanate | |
CAS RN |
121503-84-2 | |
| Record name | 4-Pentylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00412361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Pentylphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



